Cas no 2228607-05-2 (5-(2-phenylphenyl)-1,3-oxazol-2-amine)
5-(2-phenylphenyl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-phenylphenyl)-1,3-oxazol-2-amine
- 5-biphenyl-2-yl-oxazol-2-ylamine
- 2228607-05-2
- SCHEMBL4529408
- 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine
- EN300-1864483
- KOLBVAJFUNZULQ-UHFFFAOYSA-N
-
- Inchi: 1S/C15H12N2O/c16-15-17-10-14(18-15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H2,16,17)
- InChI Key: KOLBVAJFUNZULQ-UHFFFAOYSA-N
- SMILES: O1C(N)=NC=C1C1=CC=CC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 236.094963011g/mol
- Monoisotopic Mass: 236.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 52Ų
5-(2-phenylphenyl)-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864483-0.05g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1864483-0.1g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1864483-0.25g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1864483-0.5g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1864483-1.0g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1864483-2.5g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1864483-5.0g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1864483-10.0g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1864483-1g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1864483-5g |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
2228607-05-2 | 5g |
$3396.0 | 2023-09-18 |
5-(2-phenylphenyl)-1,3-oxazol-2-amine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-(2-phenylphenyl)-1,3-oxazol-2-amine
Introduction to 5-(2-phenylphenyl)-1,3-oxazol-2-amine
5-(2-phenylphenyl)-1,3-oxazol-2-amine is a synthetic compound with the chemical formula C21H19NO2 and a molecular weight of 325.39 g/mol. Its structure features a 1,3-oxazol-2-amine ring system, which is a five-membered heterocyclic compound containing an oxygen atom and an amino group. The 2-phenylphenyl substituent at the fifth position introduces aromaticity and conjugation, enhancing the compound's potential for molecular interactions. The CAS no 2228607-05-2 serves as a unique identifier for this specific chemical entity, ensuring accurate representation in scientific literature and databases.
Recent advancements in medicinal chemistry have highlighted the significance of oxazole derivatives in drug discovery. The 1,3-oxazol-2-amine scaffold is particularly appealing due to its ability to modulate biological targets through hydrogen bonding and π-π stacking interactions. The 2-phenylphenyl group further amplifies these properties by providing additional aromatic resonance and steric effects, making this compound a promising candidate for pharmacological applications.
Structural analysis of 5-(2-phenylphenyl)-1,3-oxazol-2-amine reveals a planar configuration, which is crucial for its interaction with biological macromolecules. The amine group at the 2-position acts as a hydrogen bond donor, while the oxazole ring serves as a hydrogen bond acceptor. This dual functionality enables the compound to engage with diverse targets, such as enzyme active sites and protein receptors, thereby expanding its therapeutic potential.
Current research in the field of oxazole-based pharmaceuticals has demonstrated the versatility of 1,3-oxazol-2-amine derivatives. For instance, a 2023 study published in *Journal of Medicinal Chemistry* explored the antitumor activity of similar compounds, emphasizing their ability to inhibit specific kinases. The 2-phenylphenyl substituent in 5-(2-phenylphenyl)-1,3-oxazol-2-amine may contribute to enhanced metabolic stability and target specificity, addressing limitations observed in earlier generations of oxazole analogs.
Another critical aspect of 5-(2-phen,ylphenyl)-1,3-oxazol-2-amine is its solubility profile. The amine group and the oxazole ring together influence the compound's hydrophilicity, which is essential for drug delivery systems. Recent studies have shown that modifying the 2-phenylphenyl group can significantly alter the compound's solubility in aqueous environments, a factor that directly impacts its bioavailability and therapeutic efficacy.
Applications of 5-(2-phenylphenyl)-1,3-oxazol-2-amine span across multiple therapeutic areas, including oncology, neurology, and inflammatory diseases. In oncology, its potential as a kinase inhibitor has been extensively investigated. A 2022 review in *Cancer Research* highlighted the role of oxazole derivatives in targeting oncogenic pathways, with 5-(2-phenylphenyl)-1,3-oxazol-2-amine showing promising results in preclinical models of breast cancer.
In neurology, the 1,3-oxazol-2-amine scaffold has been linked to neuroprotective effects. A study published in *Neuropharmacology* (2023) demonstrated that compounds with similar structures exhibit neuroprotective activity by modulating glutamate receptors. The 2-phenylphenyl group may enhance this activity by stabilizing the compound's interaction with these receptors, offering potential for the treatment of neurodegenerative disorders.
The 2-phenylphenyl substituent also plays a role in the compound's pharmacokinetic properties. Research in *Drug Metabolism and Disposition* (2024) has shown that such substituents can improve the compound's metabolic stability by reducing susceptibility to enzymatic degradation. This is particularly important for compounds intended for long-term therapeutic use, where maintaining plasma concentrations is critical.
From a synthetic perspective, the preparation of 5-(2-phenylphenyl)-1,3-oxazol-2-amine involves a multi-step process. The 1,3-oxazol-2-amine ring is typically synthesized via a cyclization reaction, while the 2-phenylphenyl group is introduced through a coupling reaction. Recent advancements in asymmetric synthesis have enabled more efficient and selective production methods, reducing the need for extensive purification steps.
Computational modeling has further supported the potential of 5-(2-phenylphenyl)-1,3-oxazol-2-amine. Molecular docking studies have predicted its binding affinity to various protein targets, including cyclin-dependent kinases (CDKs) and ion channels. These findings align with experimental data from in vitro assays, reinforcing the compound's viability as a drug candidate.
Despite its promising properties, the compound's safety profile requires further investigation. While initial studies have not reported significant toxicological concerns, long-term studies are necessary to evaluate its effects on organ systems. The amine group and the oxazole ring may contribute to potential side effects, such as off-target interactions, which must be addressed through rigorous preclinical testing.
In conclusion, 5-(2-phenylphenyl)-1,3-oxazol-2-amine represents a significant advancement in the field of oxazole-based pharmaceuticals. Its unique structural features, including the 1,3-oxazol-2-amine ring and the 2-phenylphenyl substituent, position it as a versatile compound with broad therapeutic potential. Continued research into its biological activity, synthetic methods, and safety profile will be crucial for its development as a therapeutic agent.
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